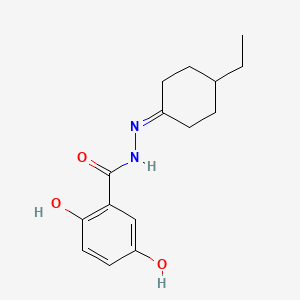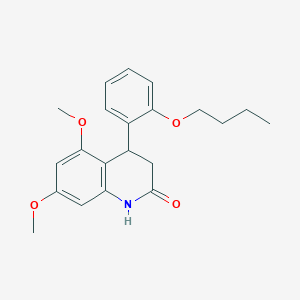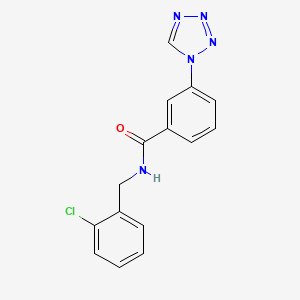
N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide
説明
Synthesis Analysis
The synthesis of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide derivatives involves several key steps, including condensation reactions, ring closures, and functional group transformations. A study by Morgan et al. (1990) on the synthesis of similar compounds highlighted the versatility of N-substituted benzamide derivatives in generating potent selective agents through modifications of the benzamide moiety (Morgan et al., 1990). Furthermore, Saeed et al. (2020) demonstrated the synthesis of antipyrine derivatives, providing insights into the structural adaptations that influence the compound's chemical and physical properties (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is characterized by the presence of a tetrazole ring, which is known for its mimicry of the carboxylate group and its role in enhancing binding interactions with biological targets. The study of closely related benzamide derivatives by Sagar et al. (2018) revealed the impact of substituents on the benzamide ring on molecular conformations and supramolecular aggregation, which are essential for the compound's biological activity (Sagar et al., 2018).
Chemical Reactions and Properties
N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the chlorobenzyl group. This reactivity can be exploited in further functionalization of the compound. The research by Liu et al. (2014) on the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives showcases the type of reactions that compounds with similar structures can undergo, highlighting the versatility of the benzamide scaffold in chemical synthesis (Liu et al., 2014).
Physical Properties Analysis
The physical properties of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The crystalline form of similar benzamide derivatives, as discussed by Sagar et al. (2018), indicates that the physical properties can be tailored by modifying the molecular structure, affecting the compound's application in drug formulation and material science (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide, including reactivity, stability, and interaction with biological molecules, are crucial for its potential applications. Studies on similar compounds provide insights into how the tetrazole ring and the benzamide moiety contribute to the compound's reactivity and binding affinity, which are important for its biological and chemical applications (Morgan et al., 1990).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-14-7-2-1-4-12(14)9-17-15(22)11-5-3-6-13(8-11)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLMAVDWGMKXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



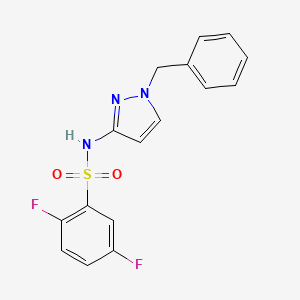
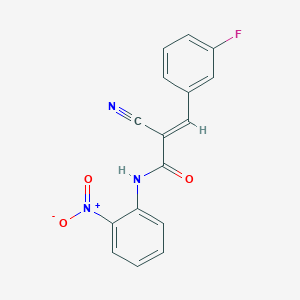

![1-[(2-tert-butylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4765036.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4765041.png)
![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)
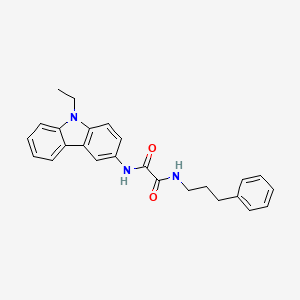
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2-chloro-4-fluorophenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4765052.png)
![5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4765059.png)
![N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4765070.png)
![N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4765073.png)
![N-[3-(dimethylamino)propyl]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4765081.png)
